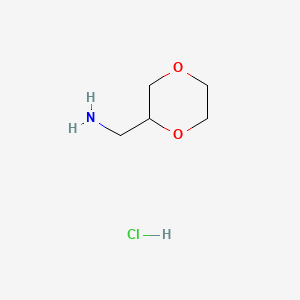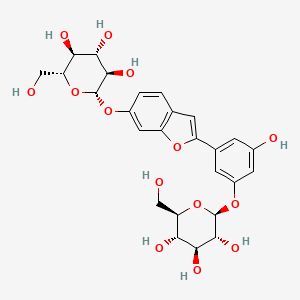
(1,4-Dioxan-2-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1,4-Dioxan-2-yl)methanamine hydrochloride” is an organic compound with the molecular formula C5H12ClNO2 . It is also known as “®- (1,4-dioxan-2-yl)methanamine hydrochloride” and has a molecular weight of 153.61 .
Molecular Structure Analysis
The InChI code for “(1,4-Dioxan-2-yl)methanamine hydrochloride” is1S/C5H11NO2.ClH/c6-3-5-4-7-1-2-8-5;/h5H,1-4,6H2;1H/t5-;/m1./s1 . This indicates that the compound contains a 1,4-dioxane ring and a methylamine group. Physical And Chemical Properties Analysis
“(1,4-Dioxan-2-yl)methanamine hydrochloride” is a solid at room temperature . It has a molecular weight of 153.61 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Applications De Recherche Scientifique
Environmental Contamination and Remediation Efforts
(1,4-Dioxan-2-yl)methanamine hydrochloride, by virtue of its structural similarity to 1,4-dioxane, has garnered attention due to 1,4-dioxane's widespread contamination of drinking water supplies and its classification as a probable human carcinogen. Remediation efforts for 1,4-dioxane have proven challenging, indicating a need for alternative approaches for compounds of similar structure and behavior (Godri Pollitt et al., 2019).
Mechanistic Insights into Chemical Reactions
Research on the chemical behavior of compounds related to (1,4-Dioxan-2-yl)methanamine hydrochloride, such as studies on lignin model compounds containing 1,4-dioxane units, provides insights into the mechanisms of β-O-4 bond cleavage during acidolysis. These findings have implications for understanding the chemical reactivity and potential environmental transformation processes of related compounds (Yokoyama, 2015).
Toxicological Concerns and Human Health Implications
The toxicological profile of (1,4-Dioxan-2-yl)methanamine hydrochloride can be inferred from studies on dioxins, which share structural similarities. For instance, dioxins' role as endocrine disruptors and carcinogens underscores the importance of assessing similar health impacts for related compounds. Research indicates that exposure to such contaminants, even at low levels, can have significant health effects, emphasizing the need for comprehensive risk assessments and mitigation strategies (Birnbaum, Staskal, & Diliberto, 2003).
Multigenerational and Transgenerational Effects
Emerging research on the multigenerational and transgenerational effects of environmental contaminants, including dioxins and potentially related compounds, highlights the complex and long-term implications of exposure. Studies suggest that paternal exposure can affect the reproductive outcomes in subsequent generations, with epigenetic alterations being a key mechanism of action (Viluksela & Pohjanvirta, 2019).
Safety And Hazards
“(1,4-Dioxan-2-yl)methanamine hydrochloride” is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
1,4-dioxan-2-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c6-3-5-4-7-1-2-8-5;/h5H,1-4,6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQNAKGJOGYMDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,4-Dioxan-2-yl)methanamine hydrochloride | |
CAS RN |
1185156-19-7 |
Source


|
| Record name | 1-(1,4-dioxan-2-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B591387.png)





![(3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B591395.png)


